![molecular formula C33H35FO4 B14112501 (3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2’-fluoro-5’-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a biphenyl moiety, and a propanoic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2’-fluoro-5’-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Biphenyl Synthesis: The biphenyl moiety can be synthesized via Suzuki coupling reactions, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Propanoic Acid Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the propanoic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2’-fluoro-5’-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2’-fluoro-5’-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2’-fluoro-5’-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2’-fluoro-5’-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid: shares structural similarities with other cyclopropyl-containing compounds and biphenyl derivatives.
Cyclopropyl derivatives: Known for their stability and unique reactivity.
Biphenyl derivatives: Commonly used in pharmaceuticals and materials science.
Uniqueness
The uniqueness of (3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2’-fluoro-5’-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid lies in its combination of structural features, which confer specific chemical and biological properties that are not found in other compounds.
Eigenschaften
Molekularformel |
C33H35FO4 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36) |
InChI-Schlüssel |
CHEANNSDVJOIBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



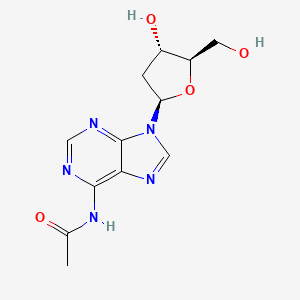

![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
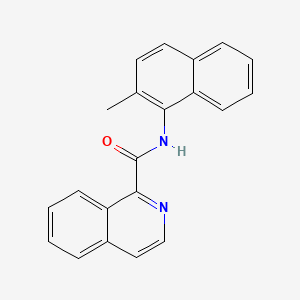
![N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112454.png)
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
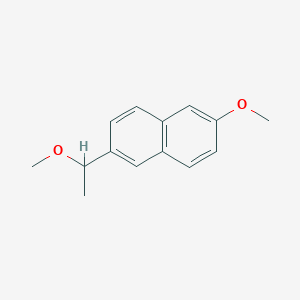
![Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)
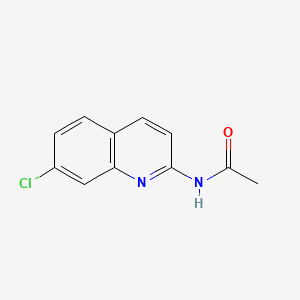
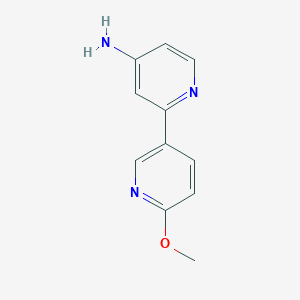
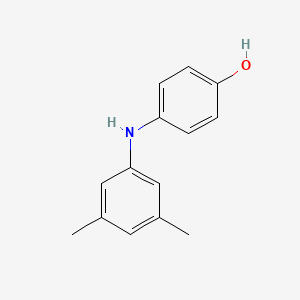
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112504.png)
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B14112506.png)
